Cetalkonium

Description

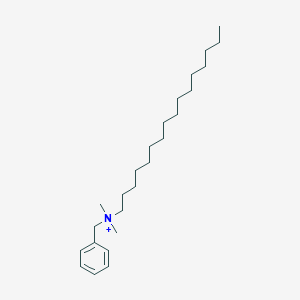

This compound is a C16 alkyl benzalkonium chloride derivative with an amphipathic property which allows it to be used in different types of formulations. It is a quaternary ammonium salt that acts as an antiseptic against a variety of bacteria and fungi. This compound is approved by the FDA for its use in over-the-counter products as a skin protectant. By Health Canada, it is also approved for its use in over-the-counter products.

Properties

IUPAC Name |

benzyl-hexadecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYLMAYUEZBUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate) | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047007 | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10328-34-4 | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETALKONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

54-58 ºC | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Cetalkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of cetalkonium chloride (benzyl(hexadecyl)dimethylammonium chloride), a quaternary ammonium compound with applications in pharmaceuticals and various other industries. This document details the underlying chemical principles, experimental protocols, and analytical methods for the preparation and characterization of high-purity this compound chloride.

Introduction

This compound chloride (CKC) is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its structure, featuring a sixteen-carbon alkyl chain (cetyl), a benzyl group, and two methyl groups attached to a central nitrogen atom, imparts amphiphilic properties that are crucial for its function as an antiseptic, disinfectant, and excipient in pharmaceutical formulations. The synthesis of this compound chloride is a classic example of the Menshutkin reaction, a quaternization of a tertiary amine with an alkyl halide. This guide will focus on the most common and accessible laboratory synthesis route: the reaction of N,N-dimethylhexadecan-1-amine with benzyl chloride.

Synthesis of this compound Chloride

The synthesis of this compound chloride is achieved through the quaternization of N,N-dimethylhexadecan-1-amine with benzyl chloride. This SN2 reaction involves the nucleophilic attack of the tertiary amine's nitrogen atom on the benzylic carbon of benzyl chloride, leading to the formation of the quaternary ammonium salt.

Chemical Reaction

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis of this compound chloride.

Materials:

-

N,N-Dimethylhexadecan-1-amine (Hexadecyldimethylamine)

-

Benzyl chloride

-

Butanone (or Acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethylhexadecan-1-amine in butanone.

-

Add a stoichiometric equivalent or a slight excess of benzyl chloride to the solution. A typical molar ratio of N,N-dimethylhexadecan-1-amine to benzyl chloride is between 1:1 and 1:1.1.[1]

-

Heat the reaction mixture to reflux (approximately 80°C for butanone) with constant stirring.

-

Maintain the reaction at reflux for 4 to 8 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Upon cooling, the crude this compound chloride may precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold butanone or diethyl ether to remove unreacted starting materials.

-

Dry the crude product under vacuum.

Purification of this compound Chloride

Purification of the crude this compound chloride is essential to remove unreacted starting materials and byproducts, yielding a product of high purity suitable for research and pharmaceutical applications. Recrystallization is the most common and effective method for this purpose.[3][4]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound chloride

-

Recrystallization solvent (e.g., butanone, or a mixture of ethyl acetate and ethanol)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude this compound chloride to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent to the flask to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery upon cooling.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified this compound chloride.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified this compound chloride crystals under vacuum to a constant weight. A purity of >98% can be achieved with careful recrystallization.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound chloride.

Table 1: Reaction Parameters for this compound Chloride Synthesis

| Parameter | Value/Range | Reference |

| Reactants | N,N-Dimethylhexadecan-1-amine, Benzyl chloride | [1][3] |

| Molar Ratio (Amine:Chloride) | 1:0.9 to 1:1.1 | [1] |

| Solvent | Butanone, Acetonitrile, Ethanol, Petroleum Ether, or neat | [1][3][4] |

| Reaction Temperature | 60 - 100 °C | [1][2] |

| Reaction Time | 4 - 8 hours | [1][2] |

| Purity (Commercial) | >95% or >98% (HPLC) | [6][7] |

Table 2: Physical and Chemical Properties of this compound Chloride

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₆ClN | [2] |

| Molecular Weight | 396.09 g/mol | [2] |

| Appearance | White to creamy-white powder | [2] |

| Melting Point | 55-65 °C | [2] |

| Solubility | Moderately soluble in water; Soluble in DMSO, alcohols, acetone | [2][8] |

Analytical Characterization

To confirm the identity and assess the purity of the synthesized this compound chloride, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of this compound chloride and quantifying any impurities.[6][7] A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate or acetate buffer) is typically used.[9][10]

-

Detection: UV detection at a wavelength of around 210-262 nm is suitable for the aromatic benzyl group.[10]

-

Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to this compound chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The expected chemical shifts are as follows:

-

¹H NMR (in CDCl₃):

-

A triplet around 0.88 ppm corresponding to the terminal methyl group of the hexadecyl chain.

-

A broad multiplet between 1.2-1.4 ppm for the methylene protons of the hexadecyl chain.

-

A singlet around 3.1-3.3 ppm for the two N-methyl groups.

-

A multiplet around 3.3-3.5 ppm for the methylene group attached to the nitrogen.

-

A singlet around 4.5-4.7 ppm for the benzylic protons.

-

Multiplets in the range of 7.3-7.6 ppm for the aromatic protons of the benzyl group.

-

-

¹³C NMR (in CDCl₃):

-

Signals for the aliphatic carbons of the hexadecyl chain between 14-32 ppm.

-

A signal for the N-methyl carbons around 48-50 ppm.

-

A signal for the N-methylene carbon of the hexadecyl chain around 64-66 ppm.

-

A signal for the benzylic carbon around 66-68 ppm.

-

Signals for the aromatic carbons between 128-134 ppm.

-

Safety Precautions

-

N,N-Dimethylhexadecan-1-amine: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzyl chloride: Is a lachrymator and is corrosive. It is also a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Solvents: Butanone and acetonitrile are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound chloride on a laboratory scale. By following the outlined experimental protocols and utilizing the described analytical methods, researchers and scientists can produce high-purity this compound chloride for a variety of applications in drug development and other scientific endeavors. Adherence to safety protocols is paramount throughout all stages of the synthesis and purification process.

References

- 1. CN109134273B - Method for purifying quaternary ammonium salt - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]

- 4. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzylhexadecyldimethylammonium chloride | C25H46N.Cl | CID 31202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

A Technical Guide to the Physicochemical Properties and Research Applications of Cetalkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetalkonium chloride (CKC) is a quaternary ammonium compound with a C16 alkyl chain, belonging to the alkyl-benzyldimethylammonium chloride family.[1] Its unique amphiphilic and cationic nature makes it a valuable excipient and active ingredient in various pharmaceutical formulations, particularly in ophthalmic drug delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of CKC relevant to its research applications. It includes quantitative data, detailed experimental protocols for key applications, and a visualization of its potential cellular mechanism of action.

Core Physicochemical Properties of this compound Chloride

The efficacy and safety of this compound Chloride in research and pharmaceutical applications are underpinned by its distinct physicochemical characteristics. A summary of these key quantitative properties is presented in the tables below.

Table 1: Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | N-Hexadecyl-N,N-dimethylbenzenemethanaminium chloride | [1] |

| Molecular Formula | C₂₅H₄₆ClN | [2][3] |

| Molecular Weight | 396.09 g/mol | [4] |

| Appearance | White or off-white crystalline powder | - |

| Melting Point | 54-58 °C | [2] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| Water Solubility | 8.5 g/L | [2][4] |

| Solubility in other solvents | Soluble in alcohols, acetone, ethyl acetate, propylene glycol, sorbitol solutions, and glycerol ether. | [5] |

| LogP (Calculated, XlogP3) | 9.5 | [4] |

| LogP (Measured) | 2.4 - 2.6 | [4] |

Table 3: Surface Activity Properties

| Property | Value | Source |

| Critical Micelle Concentration (CMC) | 0.55 mM (0.022 g/L or 0.0022%) | [4] |

| Surface Tension at CMC | 40 mN/m | [4] |

Research Applications and Experimental Protocols

This compound Chloride's primary application in research and drug development lies in its use as a cationic surfactant in the formulation of nanoemulsions, particularly for ophthalmic drug delivery. Its positive charge enhances the bioadhesion of these formulations to negatively charged ocular surfaces, thereby increasing drug residence time and bioavailability.[1][6]

Preparation of this compound Chloride Ophthalmic Nanoemulsion

This protocol describes the formulation of a cationic oil-in-water (o/w) nanoemulsion using high-pressure homogenization, a common technique for producing nanoparticles with a narrow size distribution.[2][7]

Methodology:

-

Phase Preparation:

-

Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in a suitable oil (e.g., medium-chain triglycerides, castor oil) at a predetermined concentration.[2][3]

-

Aqueous Phase: Dissolve this compound Chloride (typically at a concentration of 0.005% w/v) and any other hydrophilic excipients (e.g., non-ionic surfactants like polysorbate 80, tonicity-adjusting agents like glycerol) in purified water.[8]

-

-

Pre-emulsion Formation:

-

Heat both the oil and aqueous phases separately to approximately 60-70°C.

-

Add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.[2]

-

-

High-Pressure Homogenization:

-

Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

-

Homogenize at a pressure of 15,000 to 25,000 psi for 5 to 10 cycles.[9][10] The optimal pressure and number of cycles should be determined for each specific formulation to achieve the desired droplet size (typically 100-200 nm) and a low polydispersity index (PDI < 0.2).

-

Cool the resulting nanoemulsion to room temperature.

-

-

Sterilization and Characterization:

-

Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

-

Characterize the nanoemulsion for particle size, PDI, zeta potential, pH, and osmolarity.

-

A workflow for this process is illustrated below:

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Ophthalmic Nanoemulsions: From Composition to Technological Processes and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Impact of disinfectant-neutralizing buffers used for sampling methods on the viability of adherent Listeria monocytogenes cells on surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benefits of this compound chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control [mdpi.com]

Unveiling the Antimicrobial Power of Cetalkonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cetalkonium chloride (CKC), a quaternary ammonium compound, is a cationic surfactant with a broad spectrum of antimicrobial activity. This in-depth technical guide explores the antimicrobial efficacy of CKC against a range of microorganisms, details the experimental protocols for its evaluation, and elucidates its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for professionals in research and drug development.

Antimicrobial Spectrum of this compound Chloride

This compound chloride demonstrates significant activity against Gram-positive and Gram-negative bacteria, as well as various fungi and viruses. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity

CKC is effective against a variety of pathogenic bacteria. The following tables summarize the available MIC data for this compound chloride and the closely related benzalkonium chloride (BKC).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride (CKC) against Gram-Positive Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Not Specified) | 4 | [1] |

| Staphylococcus spp. | (Various clinical isolates) | 3.9 - 15.7 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BKC) against Gram-Negative Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | (Not Specified) | ~12 | [3] |

| Pseudomonas aeruginosa | NCIMB 10421 | 25 | [4] |

| Pseudomonas aeruginosa | (Various clinical isolates) | 0.002% - 0.047% | [5] |

Antifungal Activity

The fungistatic and fungicidal properties of quaternary ammonium compounds like CKC are crucial in preventing and treating fungal infections.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BKC) against Fungi

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Aspergillus species | (Various isolates) | 0.03 - 0.15 | [6] |

| Candida albicans | (Various isolates) | (Data not available for CKC) |

Antiviral Activity

This compound chloride has demonstrated virucidal activity against enveloped viruses, primarily by disrupting the viral envelope.

Table 4: Virucidal Concentrations of this compound Chloride (C16BAC) and Related Compounds

| Virus | Compound | Effective Concentration | Exposure Time | Log Reduction | Reference |

| Influenza A virus | C16BAC | ≥ 10⁻⁴ M | 30 min | 5.22 | [7] |

| Influenza viruses | Cetylpyridinium Chloride (CPC) | 5 - 20 µg/mL (EC₅₀) | 10 min | Not specified | [8][9] |

| Herpes Simplex Virus Type 1 (HSV-1) | Cetylpyridinium Chloride (CPC) | (Not specified) | (Not specified) | Significant | [10] |

Mechanism of Action

The primary mechanism of antimicrobial action for this compound chloride, a typical quaternary ammonium compound, involves the disruption of microbial cell membranes. This leads to the leakage of intracellular components and ultimately, cell death.

Figure 1: Mechanism of action of this compound chloride.

Experimental Protocols

The evaluation of the antimicrobial spectrum of this compound chloride involves several standardized experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 100-fold higher than the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well plate.

-

Add 100 µL of the CKC stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in wells with decreasing concentrations of CKC.

-

-

Inoculum Preparation:

-

Grow the test microorganism on an appropriate agar medium overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum, no CKC) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Reading Results: The MIC is the lowest concentration of CKC at which there is no visible growth (turbidity) of the microorganism.

Figure 2: Workflow for MIC determination by broth microdilution.

Virucidal Suspension Test

This test evaluates the ability of a disinfectant to inactivate viruses in suspension.

Principle: A known concentration of the virus is exposed to the disinfectant for a specific contact time. The mixture is then neutralized, and the remaining infectious virus is quantified using a cell culture-based assay.

Detailed Methodology:

-

Preparation of Virus Stock: Propagate the test virus in a suitable cell line and determine the viral titer (e.g., TCID₅₀/mL or PFU/mL).

-

Test Procedure:

-

Mix one part of the virus suspension with nine parts of the this compound chloride solution at the desired test concentration. Include a control with a diluent instead of CKC.

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a defined contact time (e.g., 1, 5, 10 minutes).

-

-

Neutralization: After the contact time, immediately add the virus-disinfectant mixture to a neutralizing solution to stop the virucidal activity. The neutralizer must be validated to be effective and non-toxic to the host cells.

-

Quantification of Surviving Virus:

-

Perform serial dilutions of the neutralized mixture.

-

Inoculate a susceptible cell line with the dilutions.

-

After an appropriate incubation period, assess the viral infectivity by observing the cytopathic effect (CPE), performing a plaque assay, or using an immunological method.

-

-

Calculation of Viral Reduction: Calculate the log reduction in viral titer by comparing the titer of the virus exposed to CKC with the titer of the control. A log reduction of ≥ 4 is generally considered evidence of virucidal activity.

Time-Kill Assay

A time-kill assay determines the rate at which an antimicrobial agent kills a microbial population.

Principle: A standardized inoculum of the microorganism is exposed to a specific concentration of the antimicrobial agent. At various time points, aliquots are removed, neutralized, and plated to determine the number of viable cells.

Detailed Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, typically to a final concentration of 10⁵ to 10⁶ CFU/mL.

-

Test Setup: Add this compound chloride to the microbial suspension to achieve the desired test concentration (e.g., 1x, 2x, 4x MIC). Include a growth control without CKC.

-

Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from the test and control suspensions.

-

Neutralization and Plating: Immediately neutralize the antimicrobial activity in the aliquot and perform serial dilutions. Plate the dilutions onto an appropriate agar medium.

-

Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of CKC and the control. A ≥ 3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Biofilm Disruption Assay

This assay assesses the ability of an antimicrobial agent to disrupt or eradicate pre-formed biofilms.

Principle: Biofilms are grown on a suitable surface (e.g., in a 96-well plate). The mature biofilms are then treated with the antimicrobial agent, and the remaining viable cells or biofilm mass is quantified.

Detailed Methodology:

-

Biofilm Formation: Grow biofilms of the test microorganism in a 96-well plate by inoculating the wells with a standardized suspension and incubating for a sufficient period (e.g., 24-48 hours) to allow for mature biofilm development.

-

Treatment: Gently wash the biofilms to remove planktonic cells and then add a solution of this compound chloride at various concentrations to the wells. Include control wells with no CKC.

-

Incubation: Incubate the plate for a specified contact time.

-

Quantification of Biofilm:

-

Viable Cell Counting: After treatment, wash the biofilms, and then physically disrupt them (e.g., by scraping or sonication). Perform serial dilutions and plate to determine the number of viable cells (CFU/mL).

-

Biomass Staining: Alternatively, stain the remaining biofilm with a dye such as crystal violet. After washing and solubilizing the dye, measure the absorbance to quantify the biofilm mass.

-

Conclusion

This compound chloride exhibits a broad antimicrobial spectrum, demonstrating efficacy against bacteria, fungi, and enveloped viruses. Its mechanism of action, centered on the disruption of microbial cell membranes, makes it a potent antimicrobial agent. The standardized protocols detailed in this guide provide a framework for the systematic evaluation of its antimicrobial properties, enabling researchers and drug development professionals to harness its potential in various applications. Further research to generate more comprehensive quantitative data, particularly for a wider range of fungal and viral species, will be invaluable in fully characterizing the antimicrobial profile of this compound chloride.

References

- 1. Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of subinhibitory concentrations of benzalkonium chloride on the competitiveness of Pseudomonas aeruginosa grown in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]

- 6. Aspergilli Response to Benzalkonium Chloride and Novel-Synthesized Fullerenol/Benzalkonium Chloride Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cetylpyridinium Chloride (CPC) Exhibits Potent, Rapid Activity Against Influenza Viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cetylpyridinium Chloride (CPC) Exhibits Potent, Rapid Activity Against Influenza Viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cetylpyridinium Chloride-Containing Mouthwashes Show Virucidal Activity against Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Critical Micelle Concentration of Cetalkonium Chloride in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methods for determining the critical micelle concentration (CMC) of Cetalkonium chloride (CKC) in aqueous solutions. Understanding the CMC is crucial for the effective formulation and application of this cationic surfactant in pharmaceutical and research settings. This document details common experimental protocols, presents available quantitative data, and illustrates key workflows and concepts through diagrams.

The Significance of Critical Micelle Concentration

This compound chloride (N-Benzyl-N,N-dimethylhexadecan-1-aminium chloride) is a quaternary ammonium compound with a 16-carbon alkyl chain. Like other surfactants, CKC molecules in an aqueous solution will arrange themselves at the surface or interface. As the concentration increases, a point is reached where the surface is saturated, and the surfactant molecules begin to spontaneously self-assemble into organized structures called micelles in the bulk of the solution. This concentration is known as the critical micelle concentration (CMC).[1] The CMC is a fundamental property of a surfactant, as many physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, change abruptly at this concentration. For drug development, the CMC is a critical parameter for designing formulations that enhance the solubility and bioavailability of poorly water-soluble drugs.

Methods for Determining the Critical Micelle Concentration

Several experimental techniques can be employed to determine the CMC of a surfactant. These methods rely on detecting the changes in the physical properties of the surfactant solution as a function of its concentration. The most common methods include surface tensiometry, conductometry, and fluorescence spectroscopy.

Experimental Protocols

Surface Tensiometry

This is a classic and widely used method for CMC determination. It is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound chloride with varying concentrations are prepared by diluting a concentrated stock solution.

-

Measurement: The surface tension of each solution is measured using a tensiometer, often employing the Du Noüy ring or Wilhelmy plate method.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound chloride concentration. The resulting plot typically shows two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Conductivity Method

The conductivity method is particularly suitable for ionic surfactants like this compound chloride. The principle lies in the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, CKC exists as individual ions (this compound cation and chloride anion), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the overall mobility of the charge carriers, as the counter-ions get associated with the micelles. This results in a change in the slope of the conductivity versus concentration plot.

Methodology:

-

Solution Preparation: A series of CKC solutions of different concentrations are prepared in deionized water.

-

Measurement: The electrical conductivity of each solution is measured using a calibrated conductometer at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the molar concentration of CKC. The plot will show two linear segments with different slopes. The concentration at which the slope changes is the CMC.

Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which has a high affinity for the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a change in its fluorescence spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is commonly used to probe the polarity and thus determine the CMC.

Methodology:

-

Solution Preparation: A series of CKC solutions are prepared containing a constant, low concentration of the fluorescent probe.

-

Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer.

-

Data Analysis: The ratio of the intensities of the first and third vibronic peaks (I1/I3) is plotted against the logarithm of the CKC concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Quantitative CMC Data for this compound Chloride (as Alkyl Benzyl Dimethyl Ammonium Chloride)

The following tables summarize available quantitative data for the critical micelle concentration of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC), of which this compound chloride (C16-BAC) is a specific homolog.

Table 1: Critical Micelle Concentration of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) in Aqueous Solution

| Temperature (K) | CMC (mol/L) | Method |

| 298.15 | 0.00525 | Not Specified[2] |

Table 2: Effect of Electrolytes on the CMC of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) at 298.15 K

| Electrolyte | Electrolyte Concentration (mol/L) | CMC (mol/L) |

| None | 0 | 0.00525 |

| NaCl | 0.001 | 0.00490 |

| 0.01 | 0.00421 | |

| 0.1 | 0.00280 | |

| NaBr | 0.001 | 0.00475 |

| 0.01 | 0.00390 | |

| 0.1 | 0.00210 | |

| NaI | 0.001 | 0.00450 |

| 0.01 | 0.00310 | |

| 0.1 | Not Detected | |

| KCl | 0.001 | 0.00480 |

| 0.01 | 0.00410 | |

| 0.1 | 0.00260 | |

| KBr | 0.001 | 0.00460 |

| 0.01 | 0.00370 | |

| 0.1 | 0.00190 | |

| (C₆H₅)COONa | 0.001 | 0.00430 |

| 0.01 | 0.00290 | |

| 0.1 | 0.00110 | |

| Na₃PO₄ | 0.001 | 0.00420 |

| 0.01 | 0.00270 | |

| 0.1 | 0.00090 | |

| K₂CO₃ | 0.001 | 0.00440 |

| 0.01 | 0.00300 | |

| 0.1 | 0.00100 | |

| Data extracted from a study on Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) using conductivity measurements.[3] |

Table 3: Effect of Temperature on the CMC of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) in Aqueous and Aqueous-Alcoholic Solutions

| Solvent | Temperature (K) | CMC (mol/L) |

| Water | 298.15 | 0.00525 |

| 303.15 | 0.00550 | |

| 308.15 | 0.00580 | |

| 313.15 | 0.00610 | |

| Methanol-Water | 298.15 | Varies with mole fraction |

| 303.15 | Varies with mole fraction | |

| 308.15 | Varies with mole fraction | |

| 313.15 | Varies with mole fraction | |

| Ethanol-Water | 298.15 | Varies with mole fraction |

| 303.15 | Varies with mole fraction | |

| 308.15 | Varies with mole fraction | |

| 313.15 | Varies with mole fraction | |

| Glycerol-Water | 298.15 | Varies with mole fraction |

| 303.15 | Varies with mole fraction | |

| 308.15 | Varies with mole fraction | |

| 313.15 | Varies with mole fraction | |

| Note: The study indicates that the CMC increases with an increase in the alcohol mole fraction, though specific values for each mole fraction are not tabulated here.[4] |

Factors Influencing the CMC of this compound Chloride

The critical micelle concentration of an ionic surfactant like this compound chloride is not a fixed value but is influenced by several factors, including temperature and the presence of electrolytes.

Effect of Temperature: For ionic surfactants, the relationship between CMC and temperature is often complex, exhibiting a U-shaped curve where the CMC initially decreases with temperature, reaches a minimum, and then increases.[5][6] The initial decrease is attributed to the dehydration of the hydrophilic head group, which favors micellization. The subsequent increase at higher temperatures is due to the disruption of the structured water molecules surrounding the hydrophobic tail. The available data for BAC suggests that in the range of 298.15 K to 313.15 K, the CMC increases with temperature.[4]

Effect of Electrolytes: The addition of electrolytes to a solution of an ionic surfactant generally leads to a decrease in the CMC.[7] The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby facilitating micelle formation at a lower surfactant concentration.[3] The extent of this effect depends on the nature and concentration of the added salt.

Conclusion

The determination of the critical micelle concentration of this compound chloride is essential for its effective use in various scientific and pharmaceutical applications. This guide has detailed the primary experimental methods for CMC determination, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy. The provided quantitative data for the closely related Alkyl Benzyl Dimethyl Ammonium Chloride highlights the influence of temperature and electrolytes on its micellization behavior. A thorough understanding of these principles and methodologies will enable researchers and formulation scientists to optimize the performance of this compound chloride in their specific applications.

References

The Dual Role of Cetalkonium Chloride in Biochemical Research: A Cationic Surfactant's Impact on Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cetalkonium chloride (CKC), a quaternary ammonium compound, is a cationic surfactant with a C16 alkyl chain that is increasingly utilized in biochemical and pharmaceutical research.[1] Its amphiphilic nature, characterized by a positively charged hydrophilic head and a long hydrophobic tail, allows it to serve as a versatile tool in a variety of applications, from an excipient in drug delivery systems to a potent antimicrobial agent. This technical guide provides a comprehensive overview of CKC's role as a cationic surfactant in biochemical studies, with a focus on its mechanism of action, its effects on cellular signaling pathways, and detailed protocols for its characterization and application.

Physicochemical and Antimicrobial Properties of this compound Chloride

This compound chloride's utility in biochemical research is fundamentally linked to its physicochemical properties. As a cationic surfactant, it readily adsorbs at interfaces, reducing surface tension and facilitating the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). Its positive charge is crucial for its interaction with negatively charged biological membranes.

Table 1: Physicochemical Properties of this compound Chloride and Related Compounds

| Property | Value | Conditions | Reference |

| This compound Chloride (CKC) | |||

| Molecular Formula | C₂₅H₄₆ClN | [1] | |

| Molar Mass | 396.10 g/mol | [1] | |

| Critical Micelle Concentration (CMC) | 0.008% | In 2.4% Sodium Hypochlorite | [2] |

| Benzalkonium Chloride (BAC) - C12 homologue | |||

| Critical Micelle Concentration (CMC) | ~12 µg/mL | In Tryptic Soy Broth | [3] |

| Benzalkonium Chloride (BAC) - General | |||

| Critical Micelle Concentration (CMC) | 8 x 10⁻³ mol/L | In water at 25°C | [4] |

Table 2: Antimicrobial Efficacy of Benzalkonium Chloride (a close structural analog of CKC)

| Microorganism | MIC (mg/L) | MBC (mg/L) | Reference |

| Listeria monocytogenes | 0.25 - 20.00 | 0.50 - 20.00 | [5] |

| Staphylococcus aureus | - | - | [6] (Significant reduction in transient contamination) |

| Escherichia coli | - | - | [3] (Sub-MIC exposure selects for tolerance) |

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values for CKC are expected to be in a similar range to BAC due to their structural similarity.

Mechanism of Action and Interaction with Cellular Membranes

The primary mechanism of action of this compound chloride at the cellular level involves its interaction with the plasma membrane. The positively charged headgroup of CKC electrostatically interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This is followed by the insertion of the hydrophobic C16 alkyl chain into the lipid bilayer, leading to membrane disruption, increased permeability, and ultimately cell lysis. This disruptive capability is the basis for its antimicrobial properties and its ability to enhance the penetration of other molecules into cells.

Role in Drug Delivery and Nanoemulsions

In drug development, CKC is a valuable excipient, particularly in the formulation of cationic nanoemulsions for ophthalmic drug delivery.[1][7] The positive charge imparted by CKC to the oil droplets of the nanoemulsion enhances their bioadhesion to the negatively charged ocular surface, thereby increasing the residence time and bioavailability of the encapsulated drug.[1][7]

Table 3: Zeta Potential of Nanoemulsions

| Nanoemulsion Type | Cationic Agent | Zeta Potential (mV) | Significance | Reference |

| Cationic Nanoemulsion | This compound Chloride (CKC) | +40 to +60 | High positive charge indicates good stability and bioadhesion. | [8] |

| Anionic/Neutral Nanoemulsion | - | Negative or near zero | Lower stability and bioadhesion compared to cationic emulsions. | [9] |

The formulation of stable and effective nanoemulsions requires careful control of parameters such as droplet size and zeta potential.

Impact on Cellular Signaling and Cell Cycle

Beyond its direct effects on membrane integrity, this compound chloride and other quaternary ammonium compounds can modulate intracellular signaling pathways, notably the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key mechanism in the anti-cancer and pro-apoptotic effects of some cationic surfactants.

Studies on related compounds have shown that exposure can lead to a G0/G1 phase cell cycle arrest.[7][10] This is often mediated by the downregulation of key cell cycle proteins such as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[11][12] The PI3K/AKT/mTOR pathway is a critical upstream regulator of these cell cycle components.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which CKC molecules begin to form micelles in an aqueous solution.

Materials:

-

This compound chloride

-

Deionized water or appropriate buffer

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

-

A series of volumetric flasks and pipettes

Methodology:

-

Prepare a stock solution of CKC in the desired solvent (e.g., 1% w/v in deionized water).

-

Prepare a series of dilutions of the CKC stock solution to cover a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent as a baseline.

-

Measure the surface tension of each CKC dilution, starting from the lowest concentration. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

-

Plot the surface tension (γ) as a function of the logarithm of the CKC concentration (log C).

-

The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration. This can be determined by the intersection of the two linear portions of the plot.[4][13]

Measurement of Zeta Potential of CKC-Stabilized Nanoemulsions

Objective: To determine the surface charge of nanoemulsion droplets stabilized by CKC, which is an indicator of their stability and bioadhesive properties.

Materials:

-

CKC-stabilized nanoemulsion sample

-

Zeta potential analyzer (e.g., using electrophoretic light scattering)

-

Disposable capillary cells

-

Deionized water or appropriate buffer for dilution

Methodology:

-

Dilute the nanoemulsion sample to an appropriate concentration with the filtered (0.22 µm filter) continuous phase to avoid multiple scattering effects.

-

Calibrate the zeta potential analyzer with a suitable standard.

-

Carefully inject the diluted sample into a clean capillary cell, ensuring no air bubbles are present.

-

Place the cell in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated using the Helmholtz-Smoluchowski equation.

-

Perform multiple measurements for each sample to ensure reproducibility.

-

The result is typically reported as the mean zeta potential in millivolts (mV) with the standard deviation. A high positive value (e.g., > +30 mV) indicates good stability.[14]

Assessment of CKC Cytotoxicity using the MTT Assay

Objective: To evaluate the effect of CKC on cell viability and determine its cytotoxic concentration.

Materials:

-

Cell line of interest (e.g., corneal epithelial cells, cancer cell line)

-

Complete cell culture medium

-

This compound chloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of CKC in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of CKC. Include a vehicle control (medium without CKC).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of CKC that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Analysis of PI3K/AKT Pathway and Cell Cycle Proteins by Western Blot

Objective: To investigate the effect of CKC on the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway and cell cycle regulation.

Materials:

-

Cell line of interest

-

This compound chloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment and Lysis: Treat cells with various concentrations of CKC for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound chloride is a multifaceted cationic surfactant with significant applications in biochemical research and drug development. Its ability to disrupt cell membranes underpins its antimicrobial activity, while its cationic nature is leveraged to enhance drug delivery in nanoformulations. Furthermore, emerging evidence suggests its role in modulating critical cellular signaling pathways involved in cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to characterize and utilize CKC in their studies, paving the way for further discoveries and applications of this versatile compound. As with any bioactive molecule, careful consideration of its concentration-dependent effects is crucial for its effective and safe use in biochemical and pharmaceutical contexts.

References

- 1. Benefits of this compound chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics | MDPI [mdpi.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanoemulsion for solubilization, stabilization, and in vitro release of pterostilbene for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benefits of this compound chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition | MDPI [mdpi.com]

- 13. nanoscience.com [nanoscience.com]

- 14. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]

Early-stage investigation of Cetalkonium for novel drug delivery systems.

An In-Depth Technical Guide to the Early-Stage Investigation of Cetalkonium for Novel Drug Delivery Systems

Introduction to this compound (CKC)

This compound chloride (CKC) is a quaternary ammonium compound belonging to the alkyl-benzyldimethylammonium chloride family.[1] Structurally, it is distinguished by a C16 alkyl chain, which makes it the most lipophilic and least water-soluble among the common benzalkonium chloride (BAK) derivatives.[2] CKC is commercially available as a white powder and is utilized in pharmaceutical products as either an active ingredient or an excipient.[1] Its applications range from being an anti-infective agent in buccal gels at concentrations around 0.01% (w/w) to serving as a critical excipient in advanced drug delivery systems.[1]

Due to its amphiphilic nature and cationic charge, CKC is particularly valuable as a surface-active agent.[1][3][4] This property is leveraged in the formation of cationic oil-in-water (o/w) nanoemulsions, where it acts as a stabilizer and confers bioadhesive properties to the formulation.[1][5][6][7] These characteristics have positioned CKC as a compound of significant interest for early-stage investigations into novel drug delivery systems, especially in ophthalmology.[2][5][6][7]

Rationale for Use in Novel Drug Delivery

The primary driver for investigating CKC in drug delivery is its efficacy in enhancing drug bioavailability, particularly in topical ophthalmic applications.[5][6][7][8] Conventional ophthalmic solutions are often rapidly cleared from the ocular surface, leading to low drug bioavailability (less than 1%).[5][7] Novel drug delivery systems aim to overcome this limitation by increasing the formulation's precorneal residence time.[5][6][7][8]

CKC addresses this challenge effectively. When used to formulate cationic o/w nanoemulsions, CKC localizes at the oil-water interface, imparting a strong positive charge to the oil nanodroplets.[1][5] The ocular surface epithelium is negatively charged; this opposing charge results in electrostatic attraction, promoting the adhesion of the nanoemulsion to the eye.[5][6][7][8] This bioadhesion prolongs the contact time of the drug with the cornea, thereby improving drug penetration and overall bioavailability.[5][6][7][9] Studies have shown that this strategy can double the ocular bioavailability of drugs like ciclosporin compared to anionic emulsions.[5]

Furthermore, CKC is considered a safer alternative to the widely used preservative benzalkonium chloride (BAK). In cationic emulsions, the highly lipophilic CKC remains strongly associated with the oil droplets, sequestering it from the aqueous phase and making it less available to cause damage to ocular tissues.[1] This has been a key factor in its selection for commercial ophthalmic products.[1][5]

Data Presentation: Physicochemical Properties and Formulation Data

Quantitative data is essential for evaluating the performance and safety of drug delivery systems. The following tables summarize key data related to CKC and its use in nanoemulsions.

Table 1: Comparative Physicochemical Properties of Alkyl BAK Derivatives

| Property | Benzododecinium chloride (C12) | Myristalkonium chloride (C14) | This compound chloride (C16) |

|---|---|---|---|

| Calculated logP | 7.5 | 8.5 | 9.5 |

| Water Solubility | Higher | Intermediate | Lower |

| Lipophilicity | Lower | Intermediate | Higher |

Source: Data compiled from literature describing the properties of BAK derivatives.[2]

Table 2: Formulation and Performance Parameters of Cationic Nanoemulsions

| Parameter | Cationic Nanoemulsion with BAK (0.02%) | Cationic Nanoemulsion with CKC (0.005%) |

|---|---|---|

| Zeta Potential | ~ +20 mV | +40 mV |

| Location of Cationic Agent | Partially in aqueous phase | Strongly associated with oil droplets |

| Ocular Bioavailability | Standard | ~ Two-fold increase over anionic emulsions |

Source: Data from comparative studies of nanoemulsions stabilized with BAK versus CKC.[2][5]

Table 3: In Vitro Cytotoxicity of this compound Chloride on Human Corneal Epithelial Cells (HCECs)

| Assay | CKC Concentration (% w/v) | Exposure Time | Observation |

|---|---|---|---|

| Cell Viability (CCK-8) | ≥ 0.125 x 10⁻⁴ % | 48 hours | Significant reduction in cell viability.[7] |

| Cell Viability (CCK-8) | < 0.125 x 10⁻⁴ % | 72 hours | No significant reduction in cell viability.[7] |

| Cell Death (LDH Assay) | ≥ 1.0 x 10⁻⁴ % | 24 hours | Potential for significant damage to corneal epithelium.[7] |

| Intracellular ROS | 0.125 x 10⁻⁴ % to 0.5 x 10⁻⁴ % | 20 minutes | Significant increase in Reactive Oxygen Species (ROS).[7] |

Source: Data from an in vitro toxicity study on HCECs.[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific investigations. The following sections describe generalized protocols for the formulation and evaluation of CKC-based nanoemulsions, synthesized from multiple sources.

Protocol for Preparation of CKC Cationic Nanoemulsion

This protocol is based on the high-energy homogenization method, commonly used for producing nanoemulsions with small droplet sizes.[10][11]

-

Preparation of Oil Phase:

-

Select an appropriate oil (e.g., medium-chain triglycerides, soybean oil, triacetin) based on the solubility of the active pharmaceutical ingredient (API).[5][9]

-

Dissolve the lipophilic API in the selected oil at a predetermined concentration (e.g., 0.1% - 1.0% w/v).

-

Gently heat and stir the mixture until the API is fully dissolved.

-

-

Preparation of Aqueous Phase:

-

In purified water, dissolve the primary surfactant (e.g., Polysorbate 80, Poloxamer 188) and any co-surfactants.[9][11] Surfactant concentration typically ranges from 5-10 wt%.[1]

-

Add this compound Chloride (CKC) as the cationic agent to the aqueous phase at the desired concentration (e.g., 0.005% w/v).

-

Adjust the pH of the aqueous phase to a level suitable for ophthalmic use (typically pH 7.4) using a buffer solution (e.g., phosphate-buffered saline).[1][9]

-

-

Formation of Coarse Emulsion:

-

Slowly add the oil phase to the aqueous phase under constant stirring with a standard magnetic stirrer to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer.[11]

-

Operate the homogenizer at high pressure (e.g., 500 to 5,000 psi) for multiple cycles (e.g., 3-5 passes) until a translucent nanoemulsion with a uniform, bluish-white appearance is formed.[11] This process creates nanodroplets, typically up to 1 nm in the smallest dimension.[11]

-

-

Sterilization:

-

Sterilize the final nanoemulsion by filtration through a 0.22 µm polyethersulfone (PES) membrane.[9]

-

Protocol for Physicochemical Characterization

Characterization is essential to ensure the quality, stability, and performance of the nanoemulsion.[12][13]

-

Droplet Size and Polydispersity Index (PDI) Analysis:

-

Use Dynamic Light Scattering (DLS) to measure the mean droplet diameter and PDI.[12]

-

Dilute the nanoemulsion sample with purified water to an appropriate concentration.

-

Perform the measurement at a fixed angle (e.g., 90°) and temperature (e.g., 25°C). The PDI value indicates the homogeneity of the droplet size distribution.

-

-

Zeta Potential Measurement:

-

Determine the surface charge of the nanodroplets using a zeta potential analyzer, which typically employs laser Doppler velocimetry.[12]

-

Dilute the sample in the original aqueous phase to maintain ionic strength.

-

A high positive zeta potential (e.g., > +30 mV) indicates good electrostatic stability.

-

-

Morphological Analysis:

-

Visualize the shape and surface morphology of the nanodroplets using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[12][14]

-

For TEM, place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain it (e.g., with phosphotungstic acid), and allow it to dry before imaging.

-

For SEM, the sample is typically mounted on a stub and sputter-coated with a conductive metal (e.g., gold) before analysis.[14]

-

Protocol for In Vitro Drug Release Study

In vitro release studies are performed to understand the drug release kinetics from the nanoemulsion.[1][5]

-

Apparatus Setup:

-

Use a dialysis bag method, often with a USP Type II dissolution apparatus (paddle method) or Franz diffusion cells.[1][5][6]

-

The release medium is typically 900 mL of phosphate buffer (pH 7.4) to simulate physiological conditions.[1][5] The temperature should be maintained at 34 ± 0.5°C to simulate the ocular surface temperature.[9]

-

-

Procedure:

-

Accurately measure a specific volume of the nanoemulsion (e.g., 0.5 - 1.0 mL) and place it inside a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).[6]

-

Seal the dialysis bag and immerse it in the release medium.

-

Set the paddle rotation speed to a constant rate (e.g., 50 rpm).[1][5]

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the release medium.

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

-

Calculate the cumulative percentage of drug released over time and plot the release profile.

-

Mandatory Visualizations

Mechanism of Bioadhesion

Caption: Mechanism of CKC-mediated bioadhesion to the ocular surface.

Experimental Workflow for Formulation and Evaluation

References

- 1. Ophthalmic Nanoemulsions: From Composition to Technological Processes and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benefits of this compound chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adaptive Perfusion: A Novel In Vitro Release Testing Method for Complex Ophthalmic Drug Products | FDA [fda.gov]

- 4. ejcmpr.com [ejcmpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Toxicity of this compound Chloride on Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benefits of this compound chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization Methods for Nanoparticle–Skin Interactions: An Overview [mdpi.com]

- 13. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Emulsifying Properties of Cetalkonium Chloride in Research Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emulsifying properties of Cetalkonium Chloride (CKC), a cationic surfactant increasingly utilized in research formulations, particularly for ophthalmic drug delivery. This document details the mechanism of action, formulation protocols, and key characterization parameters of CKC-based emulsions.

Introduction to this compound Chloride as a Cationic Emulsifier

This compound chloride (CKC) is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its amphiphilic nature, possessing both a hydrophilic head and a lipophilic tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions. In pharmaceutical formulations, CKC is primarily used to create positively charged oil-in-water (o/w) nanoemulsions.[1]

The positive charge conferred by CKC is crucial for its efficacy in drug delivery systems. This cationic nature provides two key benefits:

-

Electrostatic Stabilization: The positively charged oil droplets repel each other, preventing coalescence and enhancing the physical stability of the emulsion.[1]

-

Bioadhesion: Many biological surfaces, such as the ocular surface, are negatively charged. The positive charge of the emulsion droplets promotes electrostatic attraction, leading to prolonged residence time and potentially enhanced drug penetration.[1][2]

Mechanism of Emulsification and Stabilization

The emulsifying action of this compound Chloride is centered on its ability to form a stable interfacial film around oil droplets dispersed in an aqueous phase. Due to its high lipophilicity, CKC orientates itself at the oil-water interface with its long hydrocarbon tail in the oil phase and the positively charged quaternary ammonium head group in the aqueous phase.[1][2] This arrangement leads to the formation of a cationic electrical double layer around each oil droplet.

The stability of the resulting nanoemulsion is then maintained by the electrostatic repulsion between the positively charged droplets, which prevents them from aggregating and coalescing. A higher zeta potential, a measure of the magnitude of this electrostatic repulsion, is indicative of a more stable emulsion.[2]

Diagram 1: Orientation of this compound Chloride at the oil-water interface.

Quantitative Data on this compound Chloride Emulsions

The physicochemical properties of a nanoemulsion, such as particle size, polydispersity index (PDI), and zeta potential, are critical indicators of its quality and stability. Below is a summary of representative data for cationic nanoemulsions, including those stabilized with CKC.

| Formulation Component | Concentration (% w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| This compound Chloride | 0.005 | Not Specified | Not Specified | +40 | [2] |

| Benzalkonium Chloride | 0.02 | Not Specified | Not Specified | +20 | [2] |

| Cationic Surfactant Blend | Varied | ~150 - 250 | < 0.25 | +22 to +30 | N/A |

| Oil Phase | 5-20 | ~100 - 300 | < 0.3 | > +30 (stable) | N/A |

Note: Data for the cationic surfactant blend and oil phase are representative values from multiple sources on cationic nanoemulsions and are provided for comparative context.

A zeta potential of ≥ |30| mV is generally considered to indicate a stable nanoemulsion due to sufficient electrostatic repulsion between droplets.[3] A PDI value below 0.3 suggests a narrow and uniform particle size distribution.

Experimental Protocols

This section outlines the general procedures for the preparation and characterization of a this compound Chloride-stabilized oil-in-water nanoemulsion.

Preparation of a Cationic Nanoemulsion

The most common method for producing nanoemulsions in a research setting is high-pressure homogenization.

Materials:

-

Oil Phase: e.g., Medium-chain triglycerides (MCT), castor oil, or other non-polar oil.

-

Aqueous Phase: Purified water (e.g., water for injection).

-

Cationic Surfactant: this compound Chloride (CKC).

-

Co-surfactant (optional): e.g., Poloxamer 188, Tyloxapol, or a non-ionic surfactant like Tween 80.

Procedure:

-

Preparation of the Aqueous Phase: Dissolve the this compound Chloride and any co-surfactants in the purified water. Gentle heating and stirring may be required to ensure complete dissolution.

-

Preparation of the Oil Phase: If the formulation includes an active pharmaceutical ingredient (API) that is oil-soluble, dissolve it in the oil phase.

-

Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer (e.g., Ultra-Turrax) for a specified period (e.g., 5-10 minutes) at a set speed (e.g., 5,000-10,000 rpm). This will form a coarse pre-emulsion.

-

High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the homogenization pressure are critical parameters that need to be optimized for the specific formulation to achieve the desired particle size and PDI. Typical parameters might be 5-10 passes at a pressure of 10,000-20,000 psi.

-

Sterilization (if required): For sterile formulations, the final nanoemulsion may be sterilized by filtration through a 0.22 µm filter.

Diagram 2: General experimental workflow for nanoemulsion preparation.

Characterization of the Nanoemulsion

4.2.1. Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of the nanoemulsion droplets and the PDI.

Procedure:

-

Sample Preparation: Dilute the nanoemulsion with purified water to a suitable concentration to avoid multiple scattering effects. The optimal dilution factor should be determined empirically.

-

Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (typically 25°C).

-

Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform the measurement according to the instrument's software instructions. Typically, measurements are repeated multiple times (e.g., 3-5 times) to ensure reproducibility.

-

Data Analysis: The software will report the average particle size (Z-average) and the PDI.

4.2.2. Zeta Potential Measurement

Zeta potential is also measured using a DLS instrument equipped with an electrode for electrophoretic light scattering (ELS).

Procedure:

-

Sample Preparation: Dilute the nanoemulsion with an appropriate medium, typically deionized water or a buffer of low ionic strength, to a suitable concentration.

-

Measurement: Inject the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

-

Data Analysis: The instrument's software will provide the average zeta potential value in millivolts (mV).

Stability Assessment

The stability of a this compound Chloride nanoemulsion should be evaluated over time under various storage conditions (e.g., 4°C, 25°C, 40°C).

Procedure:

-

Store aliquots of the nanoemulsion in appropriate containers at the selected temperatures.

-

At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them for:

-

Physical Appearance: Visually inspect for any signs of phase separation, creaming, or sedimentation.

-

Particle Size, PDI, and Zeta Potential: Measure these parameters as described in section 4.2. to monitor for any changes that might indicate instability, such as an increase in particle size or a decrease in zeta potential.

-

pH: Monitor the pH of the formulation.

-

Drug Content: If the nanoemulsion is a drug delivery system, quantify the concentration of the active pharmaceutical ingredient to assess for any degradation.

-

Conclusion